molecular formula C24H28N4O4S2 B2490987 Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 896022-29-0

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2490987
CAS No.: 896022-29-0
M. Wt: 500.63
InChI Key: YBOUOKBUHOGAAK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The molecule features a thiadiazole ring, an adamantane moiety, and a benzoate ester, making it an intriguing subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate, one approach involves a multistep process:

  • Formation of the 1,3,4-thiadiazole ring: : Starting with thiosemicarbazide and ethyl chloroformate, the thiadiazole ring is formed under basic conditions.

  • Introduction of the adamantane moiety: : The thiadiazole intermediate is reacted with adamantane carboxylic acid chloride in the presence of a base to form the adamantane-substituted thiadiazole.

  • Acylation reaction: : This intermediate undergoes an acylation reaction with ethyl 2-bromoacetate to introduce the ethyl ester and sulfanyl groups.

  • Amidation: : Finally, the intermediate is amidated with 2-aminobenzoic acid under condensation conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, optimization of the above reactions is necessary, involving:

  • High-purity reagents: : Ensuring the purity of starting materials to minimize side reactions.

  • Controlled reaction conditions: : Maintaining precise temperature, pH, and reaction time.

  • Efficient purification methods: : Employing techniques like recrystallization, column chromatography, or distillation to achieve high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo several chemical reactions:

Types of Reactions

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reductive cleavage of the sulfanyl group can yield the corresponding thiol.

  • Substitution: : Electrophilic or nucleophilic substitution on the benzene ring and thiadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenating agents (for electrophilic substitution) and alkyl halides (for nucleophilic substitution).

Major Products

  • Oxidation: : Formation of sulfoxide and sulfone derivatives.

  • Reduction: : Thiol-containing analogs.

  • Substitution: : Varied substituted products depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Medicine

This compound shows promise as a therapeutic agent, particularly in the development of antiviral, antibacterial, and anticancer drugs due to the presence of the thiadiazole ring, known for its bioactivity.

Industry

It can be utilized in materials science for developing novel polymers and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate.

  • Ethyl 2-(2-{[5-(cyclohexane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate.

  • Ethyl 2-(2-{[5-(phenylamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate.

Uniqueness

While similar compounds may share the thiadiazole ring and benzoate ester, this compound is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties, enhancing its stability and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-2-32-20(30)17-5-3-4-6-18(17)25-19(29)13-33-23-28-27-22(34-23)26-21(31)24-10-14-7-15(11-24)9-16(8-14)12-24/h3-6,14-16H,2,7-13H2,1H3,(H,25,29)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUOKBUHOGAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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